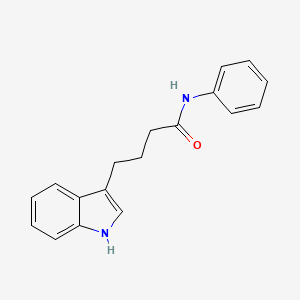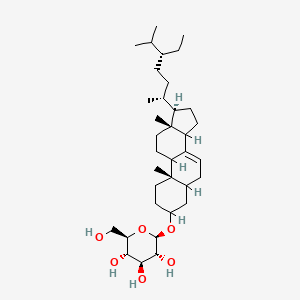
(9xi,14xi)-Stigmast-7-en-3-yl beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9xi,14xi)-Stigmast-7-en-3-yl beta-D-glucopyranoside is a naturally occurring steroidal glycoside. It is a derivative of stigmasterol, a plant sterol, and is often found in various plant species. This compound is known for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9xi,14xi)-Stigmast-7-en-3-yl beta-D-glucopyranoside typically involves the glycosylation of stigmasterol. The process begins with the extraction of stigmasterol from plant sources, followed by its conversion to the desired glycoside through a series of chemical reactions. The glycosylation reaction is usually carried out using glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of a suitable catalyst like silver triflate or boron trifluoride etherate. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of stigmasterol from plant materials, followed by its chemical modification. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反応の分析
Types of Reactions
(9xi,14xi)-Stigmast-7-en-3-yl beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the steroidal nucleus to a single bond, forming saturated derivatives.
Substitution: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to release the aglycone and glucose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases are employed for hydrolysis.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated steroidal glycosides.
Substitution: Release of stigmasterol and glucose.
科学的研究の応用
(9xi,14xi)-Stigmast-7-en-3-yl beta-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and steroidal chemistry.
Biology: Investigated for its role in plant metabolism and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
作用機序
The mechanism of action of (9xi,14xi)-Stigmast-7-en-3-yl beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. It is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. The compound’s anticancer effects are thought to be mediated through the induction of apoptosis and inhibition of cell proliferation.
類似化合物との比較
Similar Compounds
(3β,9ξ,14ξ)-Stigmast-5-en-3-yl beta-D-glucopyranoside: Another steroidal glycoside with similar biological activities.
(3β,8ξ,9ξ,14ξ)-Stigmast-5-en-3-yl 6-O-palmitoyl-beta-D-glucopyranoside: A derivative with an additional palmitoyl group, enhancing its lipophilicity and biological activity.
Uniqueness
(9xi,14xi)-Stigmast-7-en-3-yl beta-D-glucopyranoside is unique due to its specific structural features, including the position of the double bond and the configuration of the glycosidic linkage. These structural attributes contribute to its distinct biological activities and make it a valuable compound for research and industrial applications.
特性
CAS番号 |
60796-63-6 |
|---|---|
分子式 |
C35H60O6 |
分子量 |
576.8 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[[(10S,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H60O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h11,20-24,26-33,36-39H,7-10,12-19H2,1-6H3/t21-,22-,23?,24?,26-,27?,28?,29-,30-,31+,32-,33-,34+,35-/m1/s1 |
InChIキー |
XWPUVGRUJWXYTP-MNLIYSCFSA-N |
異性体SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CCC2[C@@]1(CCC3C2=CCC4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C |
正規SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


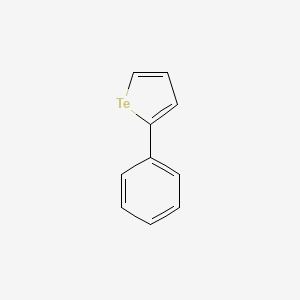
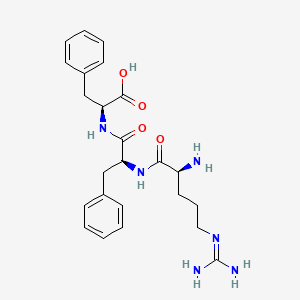
![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
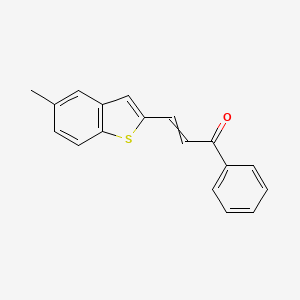
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)


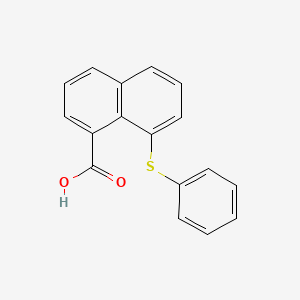
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol](/img/structure/B14607549.png)
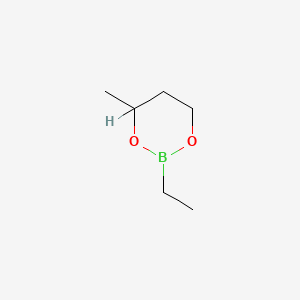
![2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile](/img/structure/B14607553.png)

